molecular formula C13H17BF3NO4S B2685361 1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide CAS No. 1605331-75-6

1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

Cat. No.: B2685361
CAS No.: 1605331-75-6
M. Wt: 351.15
InChI Key: RBFSYFCTXISCML-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is a complex organic compound that features a trifluoromethyl group, a methanesulfonamide group, and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide typically involves multiple steps:

  • Formation of the Boronic Ester: : The initial step involves the preparation of the boronic ester. This can be achieved through the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride under appropriate conditions.

  • Sulfonamide Formation: : The final step involves the formation of the sulfonamide group. This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

  • Oxidation and Reduction: : The boronic ester group can participate in oxidation reactions to form boronic acids or reduction reactions to form boranes.

  • Coupling Reactions: : The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or triethylamine, used to deprotonate intermediates.

    Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Boronic Acids: From oxidation of the boronic ester.

    Boranes: From reduction of the boronic ester.

    Coupled Products: From Suzuki-Miyaura reactions, leading to biaryl compounds.

Scientific Research Applications

1,1,1-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide has several applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of new materials with unique electronic properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use:

    In Organic Synthesis: Acts as a nucleophile or electrophile in different reactions.

    In Medicinal Chemistry: The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.

    In Materials Science: The boronic ester group can interact with other molecules to form stable complexes, influencing the material’s properties.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar boronic ester group but lacks the trifluoromethyl and sulfonamide groups.

    Trifluoromethanesulfonamide: Contains the trifluoromethyl and sulfonamide groups but lacks the boronic ester.

    N-Phenyltrifluoromethanesulfonimide: Similar sulfonamide and trifluoromethyl groups but lacks the boronic ester.

Uniqueness

1,1,1-Trifluoro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide is unique due to the combination of its trifluoromethyl, sulfonamide, and boronic ester groups, which confer distinct reactivity and stability, making it a versatile compound in various fields of research.

Properties

IUPAC Name

1,1,1-trifluoro-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO4S/c1-11(2)12(3,4)22-14(21-11)9-6-5-7-10(8-9)18-23(19,20)13(15,16)17/h5-8,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFSYFCTXISCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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